molecular formula C39H56O5 B12435868 Lup-20(29)en-28-ol-3beta-yl caffeate

Lup-20(29)en-28-ol-3beta-yl caffeate

Cat. No.: B12435868
M. Wt: 604.9 g/mol
InChI Key: VOQSZICWRNPAMF-NAWICEEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3aS,5aR,5bR,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic molecule with a unique structure It features a hexadecahydrocyclopenta[a]chrysen backbone with multiple methyl groups and a hydroxymethyl group, along with a prop-1-en-2-yl side chain Additionally, it has a 3-(3,4-dihydroxyphenyl)prop-2-enoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,5aR,5bR,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves multiple steps. The starting materials typically include a cyclopenta[a]chrysen derivative and a 3-(3,4-dihydroxyphenyl)prop-2-enoic acid. The key steps in the synthesis include:

    Formation of the Hexadecahydrocyclopenta[a]chrysen Backbone: This step involves the cyclization of a suitable precursor to form the hexadecahydrocyclopenta[a]chrysen structure. The reaction conditions often require a strong acid catalyst and elevated temperatures.

    Introduction of the Hydroxymethyl and Methyl Groups: The hydroxymethyl group is introduced via a hydroxymethylation reaction, while the methyl groups are added through alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Prop-1-en-2-yl Side Chain: This step involves the addition of a prop-1-en-2-yl group to the hexadecahydrocyclopenta[a]chrysen backbone. This can be achieved through a Friedel-Crafts alkylation reaction.

    Esterification with 3-(3,4-Dihydroxyphenyl)prop-2-enoic Acid: The final step involves the esterification of the hydroxymethyl group with 3-(3,4-dihydroxyphenyl)prop-2-enoic acid. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bonds in the prop-1-en-2-yl side chain, converting them to single bonds.

    Substitution: The aromatic ring in the 3-(3,4-dihydroxyphenyl)prop-2-enoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,5aR,5bR,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl acetate
  • (3aS,5aR,5bR,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl benzoate

Uniqueness

The presence of the 3-(3,4-dihydroxyphenyl)prop-2-enoate ester moiety distinguishes this compound from its analogs. This functional group can impart unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C39H56O5

Molecular Weight

604.9 g/mol

IUPAC Name

[(3aS,5aR,5bR,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H56O5/c1-24(2)26-14-19-39(23-40)21-20-37(6)27(34(26)39)10-12-31-36(5)17-16-32(35(3,4)30(36)15-18-38(31,37)7)44-33(43)13-9-25-8-11-28(41)29(42)22-25/h8-9,11,13,22,26-27,30-32,34,40-42H,1,10,12,14-21,23H2,2-7H3/t26?,27?,30?,31?,32?,34?,36-,37+,38+,39+/m0/s1

InChI Key

VOQSZICWRNPAMF-NAWICEEHSA-N

Isomeric SMILES

CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.